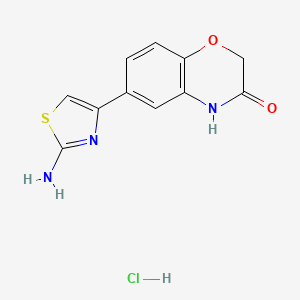

盐酸6-(2-氨基-1,3-噻唑-4-基)-2H-1,4-苯并恶嗪-3(4H)-酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound is a derivative of thiazole, a heterocyclic compound that contains both sulfur and nitrogen in the ring . Thiazole derivatives are associated with a broad spectrum of biological properties, including antimicrobial, antituberculous, bacteriostatic activities, antiviral, antimalarial, anticancer, hypertension, inflammation, schizophrenia, HIV infections, hypnotics and more .

科学研究应用

合成和抑制活性

盐酸6-(2-氨基-1,3-噻唑-4-基)-2H-1,4-苯并恶嗪-3(4H)-酮及其衍生物因其潜在的抑制活性而被合成。例如,它们已被测试对COX-2(环氧合酶)和5-LOX(脂氧合酶)的抑制活性,一些化合物显示出显着的5-LOX抑制活性(Reddy & Rao, 2008)。

抗菌性能

已经探索了该化合物的几种衍生物的抗菌性能。例如,新的喹唑啉酮衍生物,包括具有盐酸6-(2-氨基-1,3-噻唑-4-基)-2H-1,4-苯并恶嗪-3(4H)-酮核心结构的衍生物,已被合成并评估其抗菌活性(Habib, Hassan, & El‐Mekabaty, 2013)。

缓蚀

还对苯并噻唑衍生物作为缓蚀剂的潜力进行了研究。这些化合物,包括与盐酸6-(2-氨基-1,3-噻唑-4-基)-2H-1,4-苯并恶嗪-3(4H)-酮相似的结构,已证明在某些环境中对钢腐蚀具有抑制效率(Hu et al., 2016)。

其他衍生物的合成和潜在应用

该化合物已被用作各种衍生物合成中的起始原料或中间体。这些衍生物已被探索在抗菌活性等领域的潜在应用,并且作为药物化学中正在进行的研究的一部分(Soliman, El-Sakka, & El-Shalakany, 2023)。

农业中的化感物质

具有苯并恶嗪-3-酮骨架的化合物,类似于盐酸6-(2-氨基-1,3-噻唑-4-基)-2H-1,4-苯并恶嗪-3(4H)-酮,已从禾本科植物中分离出来,并表现出植物毒性、抗菌、拒食、抗真菌和杀虫性能,展示了潜在的农学用途(Macias et al., 2006)。

作用机制

Target of Action

The primary target of 6-(2-amino-1,3-thiazol-4-yl)-2H-1,4-benzoxazin-3(4H)-one hydrochloride is the enzyme UDP-N-acetylmuramate/L-alanine ligase . This enzyme plays a crucial role in the biosynthesis of peptidoglycan, a major component of bacterial cell walls .

Mode of Action

The compound interacts with its target enzyme, UDP-N-acetylmuramate/L-alanine ligase, by binding to it . The binding affinity of the compound is influenced by the presence of a hydroxyl group substituted on the benzene ring . The compound acts as an antagonist against the target enzyme .

Biochemical Pathways

The compound affects the peptidoglycan biosynthesis pathway by inhibiting the activity of UDP-N-acetylmuramate/L-alanine ligase . This results in the disruption of bacterial cell wall synthesis, leading to the death of the bacteria .

Result of Action

The compound exhibits significant antibacterial and antifungal potential . It has shown inhibitory effects against various bacterial strains, including gram-positive Staphylococcus epidermidis and Staphylococcus aureus, and gram-negative Pseudomonas aeruginosa and Escherichia coli . It also exhibits antifungal activity against Candida glabrata and Candida albicans .

Action Environment

The action, efficacy, and stability of the compound can be influenced by various environmental factors These can include factors such as pH, temperature, and the presence of other substances that can interact with the compound.

属性

IUPAC Name |

6-(2-amino-1,3-thiazol-4-yl)-4H-1,4-benzoxazin-3-one;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9N3O2S.ClH/c12-11-14-8(5-17-11)6-1-2-9-7(3-6)13-10(15)4-16-9;/h1-3,5H,4H2,(H2,12,14)(H,13,15);1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDIYRDOTLYTTRU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)NC2=C(O1)C=CC(=C2)C3=CSC(=N3)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10ClN3O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10377497 |

Source

|

| Record name | 6-(2-amino-1,3-thiazol-4-yl)-2H-1,4-benzoxazin-3(4H)-one hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10377497 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

283.73 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-(2-amino-1,3-thiazol-4-yl)-2H-1,4-benzoxazin-3(4H)-one hydrochloride | |

CAS RN |

1049742-69-9 |

Source

|

| Record name | 6-(2-amino-1,3-thiazol-4-yl)-2H-1,4-benzoxazin-3(4H)-one hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10377497 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[4-(Tert-Butyl)Phenoxy]Benzenecarbaldehyde](/img/structure/B1272400.png)

![4-[(2-Methylbenzyl)oxy]benzaldehyde](/img/structure/B1272403.png)

![4-[(4-Methylbenzyl)oxy]benzenecarboxylic acid](/img/structure/B1272408.png)